molecular formula C17H10O4 B3039179 2-(benzofuran-2-yl)-3-hydroxy-4H-chromen-4-one CAS No. 67261-94-3

2-(benzofuran-2-yl)-3-hydroxy-4H-chromen-4-one

Cat. No. B3039179
CAS RN: 67261-94-3
M. Wt: 278.26 g/mol
InChI Key: TWRXLIAJGDRMAA-UHFFFAOYSA-N
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Description

The compound “2-(benzofuran-2-yl)-3-hydroxy-4H-chromen-4-one” is a type of benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran derivatives have been synthesized using various methods. For instance, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade . Another benzofuran ring is constructed by proton quantum tunneling . These methods have fewer side reactions and high yield, which is conducive to the construction of complex benzofuran ring systems .


Chemical Reactions Analysis

Benzofuran compounds can be synthesized through various chemical reactions. For example, a convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents .

Scientific Research Applications

Anti-Tumor Activity

Benzofuran derivatives exhibit potent anti-tumor properties. Research has shown that certain substituted benzofurans inhibit cell growth in various cancer types. For instance, compound 36 demonstrated significant inhibitory effects against leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cells . These findings highlight the potential of benzofuran compounds as anti-cancer agents.

Antibacterial Effects

The 4-position of benzofuran can be substituted with halogens or hydroxyl groups, resulting in good antimicrobial activity . This property makes benzofuran derivatives promising candidates for combating bacterial infections.

Anti-Viral Applications

A novel macrocyclic benzofuran compound has been discovered with anti-hepatitis C virus activity. Researchers believe it could be an effective therapeutic drug for hepatitis C disease . This highlights the compound’s potential in antiviral treatments.

Synthetic Methods and Complex Ring Construction

Recent advancements in synthetic methods have enabled the construction of benzofuran rings. For instance:

Drug Prospects and Natural Product Sources

Benzofuran compounds are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae. They serve as the basis for various biologically active natural medicines and synthetic chemical raw materials. Researchers continue to explore their potential as natural drug lead compounds .

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . Therefore, future research could focus on exploring the therapeutic potential of “2-(benzofuran-2-yl)-3-hydroxy-4H-chromen-4-one” and similar compounds.

properties

IUPAC Name

2-(1-benzofuran-2-yl)-3-hydroxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10O4/c18-15-11-6-2-4-8-13(11)21-17(16(15)19)14-9-10-5-1-3-7-12(10)20-14/h1-9,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRXLIAJGDRMAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=C(C(=O)C4=CC=CC=C4O3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzofuran-2-yl)-3-hydroxy-4H-chromen-4-one

Synthesis routes and methods

Procedure details

To a three necked round bottomed flask, equipped with reflux condenser, calcium chloride guard tube and nitrogen inlet and magnetic stirrer, was charged methanol (200 ml), 2-benzofuranaldehyde (1.46 g) and 2-hydroxy acetophenone (1.36 g). The reaction mixture was cooled to 10-15° C. and sodium hydroxide (4 g) was added slowly and the reaction was stirred at room temperature (˜25° C.) for 24 hrs. Then methanol (200 ml) was added to the reaction and the reaction mixture was cooled below 15° C. and sodium hydroxide (4 g) and hydrogen peroxide (10 ml) were added to the reaction mixture and the reaction mixture was stirred for 6-8 hrs at room temperature. After this the reaction mixture was cooled to 10° C., neutralized using hydrochloric acid and the solid product that precipitated was filtered. The solid was washed with water till the filtrate is free of acid. The solid product was dried in oven at 70° C.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
1.46 g
Type
reactant
Reaction Step Five
Quantity
1.36 g
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(benzofuran-2-yl)-3-hydroxy-4H-chromen-4-one
Reactant of Route 2
2-(benzofuran-2-yl)-3-hydroxy-4H-chromen-4-one
Reactant of Route 3
2-(benzofuran-2-yl)-3-hydroxy-4H-chromen-4-one
Reactant of Route 4
2-(benzofuran-2-yl)-3-hydroxy-4H-chromen-4-one
Reactant of Route 5
2-(benzofuran-2-yl)-3-hydroxy-4H-chromen-4-one
Reactant of Route 6
2-(benzofuran-2-yl)-3-hydroxy-4H-chromen-4-one

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